Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride

Description

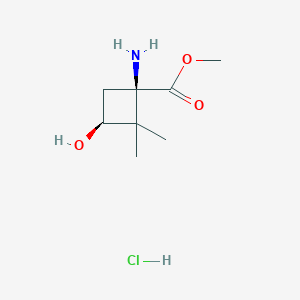

Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate hydrochloride is a cyclobutane-based compound characterized by a four-membered ring system with stereospecific substituents: an amino group at C1, a hydroxyl group at C3, and two methyl groups at C2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications . Its stereochemistry (1R,3S) is critical for biological activity, as minor alterations in configuration can significantly impact binding affinity or metabolic pathways.

Properties

IUPAC Name |

methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-7(2)5(10)4-8(7,9)6(11)12-3;/h5,10H,4,9H2,1-3H3;1H/t5-,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBBPJXOVVEWGS-XMLTWROESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1(C(=O)OC)N)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@@]1(C(=O)OC)N)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multiple steps involving the condensation of suitable precursors. Typically, the synthesis begins with the cyclization of appropriate diene and alkyne derivatives, followed by amination and esterification reactions. This involves carefully controlled reaction conditions including temperature, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: : Industrial production scales up these processes, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures the precise addition of reagents and optimal reaction parameters, leading to efficient and cost-effective production.

Types of Reactions

Oxidation: : The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.

Reduction: : The amino group can be reduced under hydrogenation conditions.

Substitution: : The compound can participate in various nucleophilic substitution reactions due to its reactive amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: : Palladium on carbon is frequently used as a catalyst for hydrogenation.

Substitution: : Reagents such as alkyl halides in the presence of base catalysts are typical.

Major Products: : Reactions yield diverse products ranging from ketones and alcohols to substituted cyclobutane derivatives, depending on the reagents and conditions employed.

Scientific Research Applications

Chemistry: : Used as a key intermediate in organic synthesis, facilitating the construction of complex molecules.

Biology: : In studies involving enzyme interactions and as a building block for peptide synthesis.

Medicine: : Explored for its potential as a pharmaceutical intermediate and its role in drug development, particularly for its biological activity.

Industry: : Utilized in the production of fine chemicals and as a precursor for material science applications.

Mechanism of Action

Mechanism: : The biological activity of Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride is primarily through its interaction with specific molecular targets such as enzymes or receptors. It can act as an inhibitor or activator, depending on the nature of the interaction.

Molecular Targets and Pathways: : This compound typically interacts with proteins involved in metabolic pathways, influencing cellular processes by modifying enzyme activities or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives

(a) Methyl (1S,3R)-3-Amino-2,2-Dimethylcyclobutanecarboxylate Hydrochloride

- Structural Differences : This compound is a stereoisomer of the target molecule, with inverted configurations at C1 and C3. The (1S,3R) configuration alters hydrogen-bonding patterns and molecular interactions .

- Synthesis : Synthesized via similar methods (e.g., cyclobutane ring formation with tert-butoxycarbonyl (Boc) protection), but purification steps differ due to stereochemical challenges .

- Applications : Used as a chiral building block in drug development, though its pharmacological profile may vary due to stereochemistry .

(b) Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structural Differences: Lacks the hydroxyl group at C3 and features a methylamino substituent at C1.

- Synthesis : Prepared via alkylation of Boc-protected cyclobutane intermediates using methyl iodide and sodium hydride .

- Physical Properties : NMR data (δ 2.29 ppm for methyl groups) and LCMS retention times differ from the target compound due to reduced polarity .

Cyclopentane and Cyclopropane Analogues

(a) Methyl (1S,3S)-3-Aminocyclopentanecarboxylate Hydrochloride

- Structural Differences: A five-membered cyclopentane ring with amino and methyl ester groups. The larger ring size reduces ring strain but increases conformational flexibility .

- Puckering Parameters : Cyclopentane adopts envelope or twist conformations (q₂ = 0.47 Å, φ = 128°), contrasting with the planar or slightly puckered cyclobutane .

- Molecular Weight: 179.644 g/mol (C₇H₁₄ClNO₂), lighter than the target compound (C₉H₁₆ClNO₃) due to fewer substituents .

(b) Methyl (1R,3S)-3-[(S)-2-(Hydroxydiphenylmethyl)pyrrolidin-1-ylmethyl]-2,2-dimethylcyclopropanecarboxylate

- Structural Differences : A cyclopropane core fused with a pyrrolidine ring, introducing rigidity and steric hindrance.

- Pharmacological Relevance: The bicyclic structure enhances binding to hydrophobic enzyme pockets, unlike the monocyclic target compound .

Bicyclic and Polycyclic Systems

(a) Methyl (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride

Comparative Analysis Table

Key Findings and Implications

- Stereochemical Sensitivity : The (1R,3S) configuration of the target compound optimizes interactions in chiral environments, unlike its (1S,3R) isomer .

- Ring Size vs.

- Functional Group Impact: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogues like methyl 1-(methylamino)cyclobutanecarboxylate .

Biological Activity

Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride is a synthetic compound characterized by its unique cyclobutane structure and diverse functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound features a cyclobutane ring with amino and hydroxyl groups that contribute to its reactivity and interaction with biological systems. Its IUPAC name is methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride, and it possesses the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅ClN₁O₃ |

| Molecular Weight | 194.67 g/mol |

| CAS Number | 2416218-13-6 |

| InChI | InChI=1S/C8H15NO3.ClH/c1-7(2)5(10)4-8(7,9)6(11)12-3;/h5,10H,4,9H2,1-3H3;1H/t5-,8-;/m0./s1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can function as an inhibitor or activator , depending on the context of the interaction:

- Enzyme Interaction : The compound may alter enzyme activity within metabolic pathways, influencing various cellular processes.

- Receptor Binding : It can bind to cellular receptors, potentially modulating signaling pathways that affect cell proliferation and differentiation.

Biological Activity

Research indicates that Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.

- Cytotoxic Effects : Some studies have indicated potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

- Neuroprotective Properties : There is emerging evidence that this compound may offer neuroprotective effects, potentially beneficial in neurodegenerative disease models.

Case Study 1: Anticancer Activity

A study conducted by researchers highlighted the cytotoxic effects of Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride on human cancer cell lines. The results demonstrated a significant reduction in cell viability at certain concentrations compared to control groups. This suggests potential for development as an anticancer agent.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested in models of oxidative stress. The findings indicated that it reduced markers of oxidative damage in neuronal cells, suggesting a protective role against neurodegeneration.

Comparison with Similar Compounds

Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride can be compared with other similar compounds based on their structural characteristics and biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-amino-2-hydroxy-3-methylcyclobutane | Lacks dimethyl groups | Moderate antimicrobial activity |

| 1-amino-3-hydroxy-2-methylcyclobutane | Similar backbone without extra methyl | Lower cytotoxicity compared to target compound |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate hydrochloride?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or intramolecular cyclization, followed by functionalization. For example, esterification of the carboxylic acid intermediate using methanol under acidic conditions and subsequent HCl salt formation. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl for amino groups) to prevent side reactions during hydroxylation or esterification. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : DMSO-d6 is commonly used to resolve stereochemical signals. Peaks for the cyclobutane ring (δ 1.5–2.5 ppm), hydroxyl (δ 4.5–5.5 ppm), and ester methyl (δ 3.7–3.9 ppm) are diagnostic. Coupling constants (e.g., J values) confirm cis/trans configurations .

- IR Spectroscopy : Stretching frequencies for -NH2 (~3300 cm⁻¹), -OH (~3500 cm⁻¹), and ester C=O (~1720 cm⁻¹) are analyzed .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 246.1) .

Q. What purification techniques are effective for isolating this hydrochloride salt?

- Methodological Answer : Recrystallization from ethanol/water mixtures or methanol/diethyl ether is preferred due to the compound’s moderate solubility. Column chromatography (silica gel, eluting with CH2Cl2:MeOH gradients) resolves diastereomers. Filtration under reduced pressure after salt formation removes impurities .

Advanced Research Questions

Q. How can stereochemical integrity be confirmed during synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration (e.g., (1R,3S) vs. (1S,3R)) by analyzing bond angles and torsion .

- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers .

- Optical Rotation : Specific rotation ([α]D) is compared to literature values (e.g., [α]D = +15° in methanol) .

Q. What computational methods predict the reactivity of the cyclobutane ring?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain (≈25 kcal/mol) and reaction pathways. Molecular dynamics simulations assess conformational stability in solvent environments. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites .

Q. How are contradictions in reported synthetic yields resolved?

- Methodological Answer : Systematic Design of Experiments (DoE) evaluates variables (e.g., catalyst loading, reaction time). For example, increasing equivalents of NaBH4 in reductive amination improves yields from 65% to 80%. Contradictions in literature often arise from impurities in starting materials, which are addressed via LC-MS purity checks (>98%) .

Q. What strategies enhance solubility in organic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.